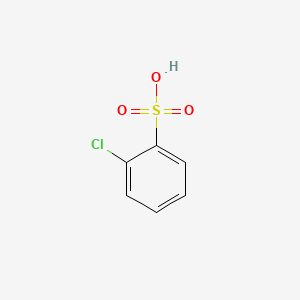

2-Chlorobenzenesulfonic acid

Description

Contemporary Significance in Organic Synthesis and Industrial Chemistry Research

In modern organic synthesis, 2-chlorobenzenesulfonic acid and its derivatives are valuable intermediates. Aromatic sulfonic acids are recognized as crucial in industrial organic chemistry. wikipedia.org For instance, the related compound 2-chlorobenzenesulfonyl chloride, which can be synthesized from benzenesulfonic acid derivatives, is a key precursor in the production of sulfonamides, a class of compounds with important antibacterial properties.

Research has also explored the utility of related chlorobenzoic acids in various synthetic applications. For example, 2-chlorobenzoic acid has been used in Ullmann reactions to form C-N bonds with various amines, a reaction of significance in the pharmaceutical industry for creating anti-inflammatory drugs. orgchemres.org Furthermore, derivatives of 2-chlorobenzoic acid have been synthesized and evaluated for their antimicrobial activities against various bacteria and fungi. nih.gov

The biodegradation of chlorinated aromatic compounds is another active area of research due to their environmental presence from industrial and agricultural activities. researchgate.net Studies have investigated the microbial degradation of compounds like 2-chlorobenzoic acid, with some bacteria capable of using it as a carbon and energy source. researchgate.netjbarbiomed.comacs.org This research is vital for developing bioremediation strategies for contaminated environments.

In the realm of materials science, the sulfonation of aromatic polymers is a key process for creating membranes for applications such as fuel cells. 20.210.105 While not directly focused on this compound, this research highlights the importance of the sulfonation of halogenated aromatic compounds in developing advanced materials.

Historical Context of Benzenesulfonic Acid and Halogenated Aromatic Sulfonation Studies

The study of benzenesulfonic acid dates back to 1834, when E. Mitscherlich first synthesized it by heating benzene (B151609) with fuming sulfuric acid. chemicalbook.com This discovery paved the way for one of the most important reactions in industrial organic chemistry: aromatic sulfonation. wikipedia.orgchemicalbook.com A significant early industrial application of benzenesulfonic acid was in the production of phenol (B47542) through alkali fusion, a process developed in the 1860s and 1870s. chemicalbook.com

The sulfonation of halogenated aromatic compounds, such as chlorobenzene (B131634), has been a subject of study to understand the directing effects of substituents on electrophilic aromatic substitution reactions. The chloro group is known to be an ortho-para directing group in electrophilic aromatic substitution. aakash.ac.in Therefore, the sulfonation of chlorobenzene with fuming sulfuric acid yields a mixture of this compound and 4-chlorobenzenesulfonic acid. aakash.ac.in

Kinetic studies on the sulfonation of chlorobenzene have contributed to the understanding of the reaction mechanism. nih.gov Early research by Hinshelwood and colleagues on the sulfonation of halogenated benzenes with sulfur trioxide in nitrobenzene (B124822) found the reaction to be second order with respect to sulfur trioxide, indicating a complex reaction mechanism. researchgate.net Aromatic sulfonation is also a reversible reaction, a property that has been utilized in organic synthesis where the sulfonic acid group can act as a temporary blocking group to direct other substituents to a desired position. libretexts.org

The reagents used for direct sulfonation are varied and include sulfuric acid, sulfur trioxide, and chlorosulfonic acid. researchgate.net These studies on the sulfonation of benzene and its halogenated derivatives have laid the foundational knowledge for the synthesis and application of compounds like this compound.

Compound Information

| Compound Name |

| This compound |

| 2-Chlorobenzenesulfonyl chloride |

| 2-Chlorobenzoic acid |

| 4-Chlorobenzenesulfonic acid |

| Benzenesulfonic acid |

| Benzene |

| Carbon |

| Chlorine |

| Chlorobenzene |

| Chlorosulfonic acid |

| Nitrobenzene |

| Phenol |

| Sulfonamides |

| Sulfur trioxide |

| Sulfuric acid |

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C6H5ClO3S nih.gov |

| Molecular Weight | 192.62 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| CAS Number | 27886-58-4 nih.gov |

| Synonyms | 2-Chloro-benzenesulfonic acid, 2-Chlorobenzene-1-sulfonic acid nih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

2-chlorobenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO3S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNURPFVONZPVLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10950567 | |

| Record name | 2-Chlorobenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10950567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27886-58-4 | |

| Record name | 2-Chlorobenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027886584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorobenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10950567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 2 Chlorobenzenesulfonic Acid

Electrophilic Aromatic Sulfonation Methodologies for 2-Chlorobenzenesulfonic Acid

Electrophilic aromatic sulfonation is a fundamental reaction in organic chemistry where a hydrogen atom on an aromatic ring is replaced by a sulfonic acid group (–SO₃H). wikipedia.org This reaction is the primary route for the industrial synthesis of chlorobenzenesulfonic acids, including the 2-isomer.

The direct sulfonation of chlorobenzene (B131634) is typically achieved by reacting it with a strong sulfonating agent, such as concentrated sulfuric acid (H₂SO₄) or fuming sulfuric acid (oleum). The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electrophile (sulfur trioxide, SO₃, or its protonated form) attacks the benzene (B151609) ring. wikipedia.orgmasterorganicchemistry.com

The chlorine atom on the benzene ring is an ortho-, para-directing deactivator. This means that while it makes the ring less reactive towards electrophilic attack compared to benzene, it directs the incoming electrophile to the positions ortho (C2) and para (C4) to itself. As a result, the direct sulfonation of chlorobenzene yields a mixture of this compound and 4-chlorobenzenesulfonic acid, with a negligible amount of the meta-isomer (3-chlorobenzenesulfonic acid). researchgate.net The para isomer is generally the major product due to less steric hindrance at the para position compared to the ortho position.

Under typical conditions, the product distribution is heavily skewed towards the para isomer. For instance, sulfonation with concentrated sulfuric acid at 95–100°C can result in a mixture containing 65–70% 4-chlorobenzenesulfonic acid and 30–35% this compound. More selective conditions have been reported; sulfonation in aqueous sulfuric acid (83.4 to 99.6 wt-%) at 25°C yields approximately 98.8% para-isomer, 0.8% ortho-isomer, and 0.4% meta-isomer. researchgate.net Another study using sulfur trioxide in liquid sulfur dioxide at -12.5°C reported an isomer distribution of 98.96% para, 0.95% ortho, and 0.09% meta. byu.edu

| Sulfonating Agent | Temperature (°C) | Isomer Distribution | Reference |

| Concentrated H₂SO₄ | 95–100 | ~30-35% ortho, ~65-70% para | |

| Aqueous H₂SO₄ (83.4-99.6%) | 25 | 0.8% ortho, 0.4% meta, 98.8% para | researchgate.net |

| SO₃ in liquid SO₂ | -12.5 | 0.95% ortho, 0.09% meta, 98.96% para | byu.edu |

This table presents research findings on the isomer distribution from the direct sulfonation of chlorobenzene under various conditions.

The ratio of isomers in sulfonation reactions can be influenced by whether the reaction is under kinetic or thermodynamic control. scribd.comlibretexts.org

Kinetic control prevails under milder conditions (e.g., lower temperatures) and shorter reaction times. The major product is the one that is formed fastest, meaning it has the lowest activation energy. libretexts.orglibretexts.org

Thermodynamic control is favored under more vigorous conditions (e.g., higher temperatures) and longer reaction times, where the reaction is reversible. The major product is the most stable isomer, which is not necessarily the one that forms fastest. scribd.comlibretexts.org

In the sulfonation of chlorobenzene, the formation of this compound is generally considered to be kinetically favored due to the proximity of the ortho position, while the 4-chlorobenzenesulfonic acid is the thermodynamically more stable product, likely due to reduced steric hindrance between the chloro and sulfonic acid groups. thecatalyst.org However, many standard sulfonation procedures yield the para isomer as the major product, indicating that even under conditions that might seem kinetically driven, the thermodynamic product's stability plays a significant role. researchgate.net The reversibility of the sulfonation reaction allows for the eventual equilibration to the most stable isomer distribution. wikipedia.orguomustansiriyah.edu.iq

Isomerization Studies of Chlorobenzenesulfonic Acids

The co-production of isomers during chlorobenzene sulfonation has led to extensive research into the isomerization of the less desired 2- and 3-chlorobenzenesulfonic acids into the more commercially valuable 4-chlorobenzenesulfonic acid.

The efficiency and outcome of the isomerization are highly dependent on the reaction conditions, including temperature and catalyst concentration. Higher temperatures generally accelerate the isomerization process, pushing the mixture towards thermodynamic equilibrium. google.com

A patented method describes heating a mixture of 2- and 3-chlorobenzenesulfonic acids with sulfuric acid at temperatures between 100–300°C. The process reaches an equilibrium where the para-isomer constitutes over 85% of the mixture. The concentration of the sulfuric acid catalyst also plays a key role; an excess of sulfuric acid (e.g., 20–30 wt%) can improve the reaction kinetics. The presence of the target 4-chlorobenzenesulfonic acid in the initial mixture can also reportedly enhance the rate of isomerization.

| Catalyst | Temperature (°C) | Key Outcome | Reference |

| Sulfuric Acid | 100–300 | Equilibrium mixture with >85% 4-isomer | |

| Sulfuric Acid | 150–250 | Conversion of isomer mixture to increase proportion of 4-isomer | google.com |

| 98.1% H₂SO₄ | 150-170 | Isomerization of ortho- and meta-isomers to the para-isomer | cdnsciencepub.com |

This table summarizes conditions for the catalytic isomerization of chlorobenzenesulfonic acids.

Derivatization Reactions of this compound

This compound, as a sulfonic acid, can undergo various reactions to form a range of derivatives. These reactions typically involve the sulfonic acid group or substitution at the aromatic ring. A key intermediate in many of these derivatizations is the corresponding sulfonyl chloride, 2-chlorobenzenesulfonyl chloride, which can be prepared from the sulfonic acid.

Common derivatization reactions include:

Formation of Sulfonamides: The sulfonyl chloride can react with primary or secondary amines to produce sulfonamides. This is a widely used transformation in the synthesis of pharmaceuticals.

Formation of Sulfonate Esters: Reaction of the sulfonyl chloride with alcohols yields sulfonate esters.

Hydrolysis: Like other sulfonic acids, this compound can be converted back to chlorobenzene (desulfonation) under conditions of hot, dilute aqueous acid. wikipedia.orguomustansiriyah.edu.iq

Further Ring Substitution: The existing chloro and sulfonic acid groups are deactivating and meta-directing (relative to each other), which would direct any further electrophilic aromatic substitution, such as nitration, to the positions meta to these groups. For example, nitration of m-chlorobenzenesulfonic acid chloride has been used to prepare 2-nitro-5-chlorobenzenesulfonic acid. google.com

Transformations Involving the Sulfonic Acid Group

The sulfonic acid moiety (-SO₃H) is the primary site of reactivity in this compound under many conditions. Its transformations are crucial for the synthesis of various derivatives, such as sulfonyl chlorides, sulfonamides, and sulfonate esters.

One notable reaction is the conversion of this compound into its isomers. Under the influence of sulfuric acid at elevated temperatures (100-300 °C), this compound can be isomerized to the thermodynamically more stable 4-chlorobenzenesulfonic acid. google.com This process is significant in industrial applications where the para-isomer is the desired product. google.com

The most common transformations involve converting the sulfonic acid into more synthetically versatile functional groups. The synthesis of sulfonyl chlorides is a key first step. While direct data for the 2-chloro isomer is sparse in the provided results, the reaction of the analogous p-chlorobenzenesulfonic acid with chlorosulfonic acid effectively yields p-chlorobenzenesulfonyl chloride. acs.org This sulfonyl chloride is a valuable intermediate that readily reacts with nucleophiles.

For instance, the resulting sulfonyl chloride can be converted to sulfonamides through reaction with ammonia (B1221849) or amines. acs.org Ammonolysis of p-chlorobenzenesulfonyl chloride can be achieved, and reactions with aqueous dimethylamine (B145610) are also effective. acs.org These reactions highlight a standard pathway from a sulfonic acid to a sulfonamide, a functional group present in many pharmaceuticals.

Desulfonation, the removal of the sulfonic acid group to revert to the parent chlorobenzene, is another potential transformation, often utilized to recover the starting material from by-products. acs.org

Table 1: Key Transformations of the Sulfonic Acid Group in Chlorobenzenesulfonic Acids

| Starting Material | Reagent(s) | Product(s) | Reaction Type |

| This compound | Sulfuric Acid (H₂SO₄), 100-300 °C | 4-Chlorobenzenesulfonic acid | Isomerization google.com |

| p-Chlorobenzenesulfonic acid | Chlorosulfonic acid (ClSO₃H) | p-Chlorobenzenesulfonyl chloride | Sulfonyl Chloride Formation acs.org |

| p-Chlorobenzenesulfonyl chloride | Ammonia (NH₃) or Dimethylamine (HN(CH₃)₂) | p-Chlorobenzenesulfonamide or p-Chloro-N,N-dimethylbenzenesulfonamide | Sulfonamide Formation acs.org |

| p-Chlorobenzenesulfonic acid | (Not specified) | Chlorobenzene | Desulfonation acs.org |

Reactions at the Aryl Halide Moiety

The chlorine atom on the benzene ring of this compound represents the aryl halide moiety. Its reactivity is significantly influenced by the strongly electron-withdrawing sulfonic acid group.

Direct nucleophilic aromatic substitution (SNAr) of the chlorine atom is generally difficult. The sulfonic acid group exists as the sulfonate anion (-SO₃⁻) in neutral or basic solutions. This negative charge impedes the approach of a nucleophile (like hydroxide) due to electrostatic repulsion, making substitution require stringent conditions. acs.org For the related p-chlorobenzenesulfonic acid, replacement of the chlorine with a hydroxyl group requires aqueous sodium hydroxide (B78521) at temperatures as high as 300°C. acs.org

To facilitate reactions at the aryl halide position, metal-catalyzed cross-coupling reactions are often employed. These methods are more versatile and can proceed under milder conditions than traditional SNAr.

C-N Bond Formation (Amination): The Ullmann condensation, a copper-catalyzed reaction, is a classic method for forming C-N bonds with aryl halides. wikipedia.org While aryl iodides are typically more reactive, the reaction can be applied to aryl chlorides, especially those activated by electron-withdrawing groups. wikipedia.org A related process, the Goldberg reaction, illustrates the coupling of 2-chlorobenzoic acid with aniline (B41778) using a copper catalyst. wikipedia.org This suggests that this compound or its derivatives could undergo similar copper-catalyzed aminations. Palladium-catalyzed amination (Buchwald-Hartwig reaction) is another powerful alternative for coupling aryl halides and sulfonates with amines. chemrxiv.org

C-O Bond Formation (Etherification): The Ullmann ether synthesis provides a pathway to form aryl ethers from aryl halides and phenols, using copper as a catalyst. wikipedia.org

C-S Bond Formation (Thioetherification): Copper-promoted reactions can also be used to convert aryl halides into aryl thioethers. wikipedia.org

For these cross-coupling reactions to be effective with this compound, it is often necessary to first convert the sulfonic acid group into a sulfonate ester or a sulfonamide. This modification prevents the acidic proton from interfering with the catalysts and reagents and mitigates the electrostatic repulsion from the sulfonate anion. acs.org

Table 2: Representative Reactions at the Aryl Halide Moiety

| Reaction Type | General Reactants | Catalyst System | Product Type | Relevant Method |

| Nucleophilic Hydroxylation | Aryl Chloride, NaOH | High Temperature (e.g., 300°C) | Phenol (B47542) | SNAr acs.org |

| C-N Coupling (Amination) | Aryl Halide, Amine/Amide | Copper (Cu) or Palladium (Pd) | Aryl Amine | Ullmann-Goldberg Reaction, Buchwald-Hartwig Amination wikipedia.orgchemrxiv.org |

| C-O Coupling (Etherification) | Aryl Halide, Alcohol/Phenol | Copper (Cu) | Aryl Ether | Ullmann Ether Synthesis wikipedia.org |

| C-S Coupling (Thioetherification) | Aryl Halide, Thiol | Copper (Cu) | Aryl Thioether | Ullmann-type Reaction wikipedia.org |

Mechanisms of Carbon-Heteroatom Bond Formation (e.g., C-N, C-O, C-S) in Related Aryl Sulfonates

The formation of carbon-heteroatom bonds from aryl sulfonates (esters of sulfonic acids) and related aryl halides is a cornerstone of modern organic synthesis, primarily achieved through metal-catalyzed cross-coupling reactions. nih.gov The mechanisms typically involve a catalytic cycle featuring a transition metal, most commonly palladium, copper, or nickel. nih.govrsc.org

General Catalytic Cycle (Palladium Example): A typical palladium-catalyzed cross-coupling cycle for C-N or C-O bond formation (Buchwald-Hartwig reaction) with an aryl halide or sulfonate (Ar-X) and a nucleophile (H-Nu, where Nu = NR₂, OR) proceeds as follows:

Oxidative Addition: A low-valent metal complex, typically Pd(0), reacts with the aryl substrate (Ar-X) to form a higher-valent Pd(II) intermediate (Ar-Pd(II)-X). rsc.org

Association/Deprotonation: The nucleophile (H-Nu) coordinates to the palladium center, followed by deprotonation by a base to form a Pd(II) amido or alkoxo complex (Ar-Pd(II)-Nu).

Reductive Elimination: The final bond-forming step where the aryl group and the heteroatom nucleophile are eliminated from the palladium center, forming the product (Ar-Nu) and regenerating the catalytically active Pd(0) species. nih.gov

In some cases, particularly with strong oxidants, the mechanism may involve a Pd(II)/Pd(IV) cycle. nih.gov

Nickel-Catalyzed Mechanisms: Nickel catalysis is also effective for C-C and C-heteroatom bond formation. rsc.org For the cleavage of traditionally inert C-O bonds in aryl ethers, theoretical studies support a mechanism involving the formation of an anionic Ni(0)-ate complex as a key intermediate, which is more efficient in the oxidative addition step compared to neutral nickel complexes. rsc.org

The choice of metal, ligand, and base is critical and dictates the efficiency and scope of these transformations, allowing for the selective formation of C-N, C-O, and C-S bonds under specific conditions. nih.govacs.org

Table 3: Comparison of Catalytic Mechanisms for C-Heteroatom Bond Formation

| Catalyst System | Key Intermediates | Typical Reaction | Mechanistic Steps |

| Palladium | Pd(0), Pd(II) | Buchwald-Hartwig Amination/Etherification | Oxidative Addition, Reductive Elimination nih.gov |

| Copper | Cu(I), Cu(III) | Ullmann Condensation/Goldberg Reaction | Oxidative Addition to Cu(I) forming Cu(III), Reductive Elimination wikipedia.org |

| Nickel | Ni(0), Ni(II), Anionic Ni(0)-ate complexes | C-O Bond Cleavage, Sulfone Synthesis | Oxidative Addition (facilitated by ate complex formation), Reductive Elimination rsc.org |

Advanced Characterization and Computational Chemistry Methodologies for Chlorobenzenesulfonic Acids

Spectroscopic Methodologies for Structural and Electronic Characterization

Spectroscopy is a fundamental tool for elucidating the molecular structure of 2-chlorobenzenesulfonic acid. Each method offers unique insights into different aspects of the compound's chemical identity.

The key functional groups in this compound are the sulfonic acid group (-SO₃H), the C-Cl bond, and the benzene (B151609) ring. The vibrational frequencies for these groups in the related p-chlorobenzenesulfonic acid have been identified through experimental IR spectra and supported by theoretical calculations. hakon-art.com

Key Vibrational Modes (Based on p-Chlorobenzenesulfonic Acid Data):

-SO₃H Group Vibrations: The sulfonic acid group gives rise to several characteristic bands. The symmetric and asymmetric stretching vibrations of the SO₂ moiety are particularly prominent. For sulfonic acid complexes, symmetric SO₂ stretching typically appears in the 1165–1235 cm⁻¹ range, while asymmetric stretching is found between 1350–1420 cm⁻¹. hakon-art.com In p-chlorobenzenesulfonic acid, the symmetric SO₂ stretch is observed at 1155 cm⁻¹ in the IR spectrum. hakon-art.com The S-O(H) stretching vibration is seen at 1055 cm⁻¹, and the S-OH bending mode is assigned to a band at 1100 cm⁻¹. hakon-art.com Deformations of the SO₂ group, such as scissoring, wagging, twisting, and rocking modes, are found at lower wavenumbers (e.g., 627 cm⁻¹ and 566 cm⁻¹ for scissoring and wagging, respectively). hakon-art.com

C-S and C-Cl Vibrations: The stretching vibration of the carbon-sulfur bond (C-S) typically appears in the range of 735–785 cm⁻¹. hakon-art.com For the para-isomer, this band is observed at 762 cm⁻¹. hakon-art.com The carbon-chlorine (C-Cl) bond stretching is expected in the 560–830 cm⁻¹ region, with the experimental band for p-chlorobenzenesulfonic acid found at 709 cm⁻¹. hakon-art.com

Benzene Ring Vibrations: The substituted benzene ring has characteristic C-H and C-C vibrations. C-H in-plane bending modes for 1,4-disubstituted benzenes are seen from 995–1315 cm⁻¹, while out-of-plane deformations are typically below 1000 cm⁻¹. hakon-art.com

These values provide a reliable reference for the analysis of this compound, though slight shifts are expected due to the different substitution pattern (ortho vs. para).

Table 1: Characteristic Vibrational Frequencies for Chlorobenzenesulfonic Acid Functional Groups (Data from p-isomer) hakon-art.com

| Functional Group | Vibrational Mode | Experimental IR Frequency (cm⁻¹) |

| SO₂ | Asymmetric Stretch | 1350–1420 (Typical Range) |

| SO₂ | Symmetric Stretch | 1155 |

| S-O(H) | Stretch | 1055 |

| S-OH | Bend | 1100 |

| SO₂ | Scissoring | 627 |

| SO₂ | Wagging | 566 |

| C-S | Stretch | 762 |

| C-Cl | Stretch | 709 |

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for determining the connectivity and chemical environment of atoms in a molecule. ¹H and ¹³C NMR provide data on the hydrogen and carbon skeletons, respectively. While experimental NMR data for this compound is scarce, data from its para-isomer and related chlorobenzoic acids offer valuable comparative insights. spectrabase.comasianjournalofphysics.comchemicalbook.com

¹H NMR: In ¹H NMR, the chemical shifts of the aromatic protons are influenced by the electronic effects of the chloro and sulfonic acid substituents. For p-chlorobenzenesulfonic acid, two distinct signals corresponding to the aromatic protons are observed at approximately 7.54 ppm and 7.80 ppm. chemicalbook.com For the ortho-isomer, a more complex splitting pattern would be expected due to the different symmetry and proximity of the four unique aromatic protons.

¹³C NMR: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. In aromatic systems, carbons directly attached to electron-withdrawing groups are typically deshielded and appear at a higher chemical shift (downfield). For p-chlorobenzenesulfonic acid, spectral data is available from various sources. spectrabase.comnih.gov In the case of 2-chlorobenzoic acid, which shares the ortho-substitution pattern, the carboxylic carbon resonates at a high chemical shift, and the aromatic carbons show distinct signals based on their position relative to the substituents. wiley.com A similar pattern would be anticipated for this compound, with the carbon attached to the sulfonic acid group (C1) and the carbon attached to the chlorine atom (C2) showing characteristic downfield shifts.

Table 2: Experimental NMR Chemical Shifts (δ) for Related Chloro-Aromatic Acids

| Compound | Nucleus | Solvent | Chemical Shifts (ppm) | Reference |

| p-Chlorobenzenesulfonic acid | ¹H | Not Specified | 7.801, 7.537 | chemicalbook.com |

| 2-Chlorobenzoic acid | ¹³C | DMSO-d₆ | 166.5, 133.8, 133.4, 133.2, 131.1, 129.3, 128.4 | rsc.org |

| 3-Chlorobenzoic acid | ¹H | D₂O | 7.91, 7.77, 7.60, 7.51 | hmdb.ca |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The resulting spectrum provides information about the electronic structure and conjugated systems within the molecule.

For this compound, the primary chromophore is the substituted benzene ring. The electronic transitions are typically π → π* transitions associated with the aromatic system. The presence of the sulfonic acid and chlorine substituents, which act as auxochromes, can shift the absorption maxima (λ_max) and alter the intensity of these transitions compared to unsubstituted benzene. Generally, substituted benzenes exhibit a strong absorption band around 200-220 nm and a weaker, more structured band around 250-280 nm. bioglobax.com For instance, benzenesulfonic acid itself shows absorption maxima at 219 nm, 253 nm, and 259 nm. hmdb.ca The specific λ_max values for this compound would be determined by the combined electronic effects of the ortho-substituents. Time-dependent density functional theory (TD-DFT) is a computational method frequently used to predict UV-Vis spectra and assign the corresponding electronic transitions. faccts.de

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. The molecular weight of this compound (C₆H₅ClO₃S) is 192.62 g/mol . nih.gov

In mass spectrometry, the molecule is ionized, often forming a molecular ion (M⁺) or a protonated/deprotonated species ([M+H]⁺ or [M-H]⁻). For this compound, analysis in negative-ion mode is common, detecting the deprotonated ion [M-H]⁻ at a mass-to-charge ratio (m/z) of approximately 191. hakon-art.com

The molecular ion can then undergo fragmentation, breaking into smaller, characteristic ions. Common fragmentation patterns for aromatic sulfonic acids involve the loss of the sulfonic acid group or parts of it. libretexts.org

Expected Fragmentation Pathways:

Loss of SO₃: A primary fragmentation could be the cleavage of the C-S bond, leading to the loss of a sulfur trioxide (SO₃) molecule (80 Da), resulting in a chlorophenyl cation.

Loss of the Sulfonic Acid Group: Cleavage could result in the loss of the entire sulfonic acid radical (·SO₃H, 81 Da).

Loss of Chlorine: Fragmentation involving the loss of a chlorine atom (35/37 Da) is also possible. Studies on related ortho-chloro substituted compounds have shown that the loss of chlorine can be a significant fragmentation pathway. nih.gov

Analysis of the MS² spectrum of the related p-chlorobenzenesulfonic acid shows a precursor ion [M-H]⁻ at m/z 190.9575 and prominent fragment ions, including one at m/z 79.957, likely corresponding to the [SO₃]⁻ radical anion. nih.gov

Table 3: Mass Spectrometry Data for Chlorobenzenesulfonic Acid Isomers

| Compound | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Reference |

| This compound | ESI (-) | 191.0 [M-H]⁻ | Not specified | hakon-art.com |

| p-Chlorobenzenesulfonic acid | ESI (-) | 190.9575 [M-H]⁻ | 79.957, 79.990, 34.969, 80.965, 126.995 | nih.gov |

Theoretical and Computational Chemistry Approaches

Computational chemistry provides a theoretical framework to complement experimental findings, offering detailed insights into molecular properties that can be difficult to measure directly.

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are widely used to predict the properties of molecules like this compound. stackexchange.com These methods solve the Schrödinger equation (or a simplified form) to determine the electronic structure, optimized geometry, and energy of a molecule. nih.gov

Molecular Structure and Geometry Optimization: DFT methods, such as those using the B3LYP or CAM-B3LYP functional with a suitable basis set (e.g., 6-311+G(d,p)), can be used to find the most stable three-dimensional arrangement of atoms (the minimum energy conformer). nih.govtorvergata.it For ortho-substituted benzenes, these calculations are crucial for understanding the spatial orientation of the substituents and the potential for intramolecular interactions, such as hydrogen bonding between the sulfonic acid proton and the chlorine atom. foodb.ca

Energetics and Acidity: These calculations can determine the Gibbs free energy of the molecule and its corresponding anion. nih.gov This information is used to predict thermodynamic properties, including the gas-phase acidity and the pKa value of the compound. A recent study used DFT (CAM-B3LYP/6-311+G(d,p)) to calculate the pKa of various chlorobenzoic acids, demonstrating the power of these methods in predicting chemical properties. nih.gov

Vibrational Frequencies: After geometry optimization, the same computational methods can calculate harmonic vibrational frequencies. hakon-art.com These theoretical frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. hakon-art.comresearchgate.net

Electronic Properties: Computational methods are also used to calculate electronic properties like the molecular electrostatic potential surface, which visualizes the charge distribution and helps identify reactive sites. foodb.ca They are also used to predict the energies of molecular orbitals (HOMO and LUMO) and simulate electronic spectra (UV-Vis). faccts.debibliotekanauki.pl

A significant theoretical study on a series of ortho-substituted benzenesulfonic acids using the DFT/B3LYP/cc-pVTZ method investigated how intramolecular hydrogen bonds (IHB) influence the structure and deprotonation energies. foodb.ca The study showed that the sulfonic group can act as either a hydrogen bond donor or acceptor, which significantly affects the stability of the acid and its corresponding anion. foodb.ca This type of computational analysis is vital for a complete understanding of the chemical behavior of this compound.

Simulation of Spectroscopic Properties

Computational chemistry provides powerful tools for the simulation of spectroscopic properties, offering detailed insights that complement and aid in the interpretation of experimental data. For chlorobenzenesulfonic acids, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to predict vibrational spectra, including infrared (IR) and Raman intensities. nih.gov These theoretical calculations allow for the assignment of vibrational modes and a deeper understanding of the molecule's structural and electronic properties.

The process begins with the optimization of the molecule's geometry to find its lowest energy state. Following this, harmonic vibrational frequencies are calculated using analytical second derivatives, which correspond to the spectral peaks in IR and Raman spectroscopy. hakon-art.com While these calculations provide a robust theoretical spectrum, the calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and incomplete treatment of electron correlation. mdpi.com To bridge this gap, scaling factors are frequently applied to the computed frequencies to improve agreement with experimental results. nih.gov

For instance, studies on isomers like p-chlorobenzenesulfonic acid have successfully utilized ab initio Hartree-Fock calculations with a 6-31G* basis set to predict its molecular structure and wavenumbers. hakon-art.com In such studies, a complete vibrational analysis is performed, and the predicted infrared intensities and Raman activities are reported. These computational approaches are indispensable for performing normal coordinate analysis, making them a cornerstone of modern vibrational spectroscopy. hakon-art.com

The table below illustrates the type of data generated from such computational studies, using findings for p-chlorobenzenesulfonic acid as a representative example of the methodology applied to chlorobenzenesulfonic acid isomers. The data includes theoretical (scaled) and experimental vibrational frequencies, along with their assignments to specific molecular motions.

Table 1: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for p-Chlorobenzenesulfonic Acid Illustrative data based on computational studies of a related isomer.

| Vibrational Assignment | Theoretical (HF/6-31G*) Wavenumber (cm⁻¹) hakon-art.com | Experimental IR Wavenumber (cm⁻¹) hakon-art.com |

| Asymmetric SO₂ Stretch | 1386 | - |

| Symmetric SO₂ Stretch | 1151 | 1155 |

| S-O(H) Stretch | 1067 | 1055 |

| S-OH Bend | 1117 | 1100 |

| C-S Stretch | 739 | 762 |

| C-Cl Stretch | 704 | 709 |

| SO₂ Scissors | 615 | 627 |

| SO₂ Wagging | 545 | 566 |

This table is interactive. Users can sort the columns to compare theoretical and experimental values.

Studies on Intramolecular Interactions and Conformational Analysis

The three-dimensional structure and conformational flexibility of this compound are critical determinants of its chemical behavior. Computational methods, particularly DFT, are essential for exploring the potential energy surface of the molecule, identifying stable conformers, and analyzing the intramolecular interactions that govern their relative stability. mdpi.com

For ortho-substituted benzenesulfonic acids, the orientation of the sulfonic acid group (-SO₃H) relative to the ortho-substituent (in this case, chlorine) gives rise to multiple conformers. mdpi.com These conformers are typically characterized by the dihedral angles involving the phenyl ring and the S-O-H plane. The rotation around the C-S bond is a key factor in determining the conformational landscape. mdpi.comresearchgate.net

A pivotal aspect of the conformational analysis of this compound is the potential for intramolecular hydrogen bonding (IHB). mdpi.com The sulfonic acid group can act as either a hydrogen bond donor (from its -OH group) or an acceptor (via one of its sulfonyl oxygens). mdpi.com In the case of this compound, the chlorine atom, with its lone pairs of electrons, can potentially act as a weak hydrogen bond acceptor.

Computational studies on various ortho-substituted benzenesulfonic acids have shown that the formation of an IHB significantly influences the stability of a conformer. mdpi.comnih.gov Two primary types of interactions are expected in this compound:

O-H···Cl Interaction : A conformer where the hydroxyl group of the sulfonic acid is oriented towards the chlorine atom may be stabilized by an intramolecular hydrogen bond.

S=O···H-C Interaction : An attractive interaction may occur between a sulfonyl oxygen and the hydrogen atom at the C3 position of the benzene ring.

Table 2: Potential Intramolecular Interactions and Conformational Effects in this compound

| Interacting Groups | Type of Interaction | Expected Effect on Conformer Stability |

| -SO₂OH ··· Cl -C- | Intramolecular Hydrogen Bond (Donor: -OH, Acceptor: Cl) | Stabilization |

| -S=O ··· H -C(3)- | Weak Hydrogen Bond (Donor: C-H, Acceptor: S=O) | Minor Stabilization |

| -SO₃H vs. -Cl | Steric Repulsion | Destabilization |

This table is interactive, allowing for sorting based on interaction type or expected effect.

These computational analyses reveal that the seemingly simple molecule of this compound possesses a complex conformational profile dictated by subtle intramolecular forces, which are crucial for understanding its chemical properties.

Advanced Applications in Chemical Synthesis and Material Science Research

Role as an Intermediate in Specialized Chemical Synthesis

As a reactive intermediate, 2-chlorobenzenesulfonic acid and its derivatives are fundamental to the production of high-performance materials, vibrant dyes, and essential pharmaceutical compounds.

This compound plays an important, albeit indirect, role in the synthesis of advanced polymers like polyarylene ether sulfones (PAES). These high-performance thermoplastics are known for their exceptional thermal stability, mechanical strength, and chemical resistance. The primary monomer used for the production of many PAES is 4,4′-dichlorodiphenyl sulfone.

Table 1: Isomer Conversion in Monomer Synthesis for PAES

| Starting Isomer | Conversion Process | Target Isomer | Final Monomer | Polymer Class |

| This compound | Isomerization in H₂SO₄ at 100-300°C google.com | 4-Chlorobenzenesulfonic acid | 4,4′-Dichlorodiphenyl sulfone google.com | Polyarylene Ether Sulfones (PAES) |

Chlorobenzenesulfonic acid and its derivatives are key intermediates in the manufacturing of various dyes. The presence of the sulfonic acid group enhances the water solubility of the dye molecules, which is crucial for their application in dyeing processes, particularly for textiles like wool and silk. The chloro- and amino- derivatives of benzenesulfonic acid are foundational components for creating azo dyes, which constitute a large and important class of colorants.

Derivatives such as 2-amino-4-chlorobenzenesulfonic acid and 2-amino-5-chlorobenzenesulfonic acid serve as diazo components. dyestuffintermediates.comdyestuffintermediates.com In this role, the amino group is converted into a highly reactive diazonium salt. This salt is then coupled with another aromatic compound (the coupling component) to form the characteristic azo (-N=N-) chromophore, which is responsible for the color of the dye. dyestuffintermediates.com

Examples of Dyes Synthesized from Chlorobenzenesulfonic Acid Derivatives:

C.I. Mordant Orange 26: Synthesized using 2-amino-4-chlorobenzenesulfonic acid as a precursor. dyestuffintermediates.com

C.I. Direct Red 77, C.I. Direct Red 8, and C.I. Direct Violet 78: These dyes are all synthesized using 2-amino-5-chlorobenzenesulfonic acid as a starting intermediate. dyestuffintermediates.com

These examples highlight the importance of the chlorobenzenesulfonic acid framework in the development of a broad palette of colors for various industrial applications.

The sulfonamide functional group (-SO₂NH₂) is a vital component in a wide array of pharmaceutical drugs. Derivatives of this compound are valuable in synthesizing complex molecules that can serve as intermediates for these therapeutic agents. The synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with an amine.

While not a direct precursor for classic sulfonamide antibiotics like sulfanilamide, the chemistry of chlorobenzenesulfonic acid is highly relevant. For example, a derivative, 4-chlorometanilic acid (3-amino-4-chlorobenzenesulfonic acid), is an isomer used in certain syntheses. More directly, the structural motifs are employed in creating other classes of drugs.

Some disease-modifying antirheumatic drugs (DMARDs), such as sulfasalazine, are sulfonamides used to treat inflammatory conditions like rheumatoid arthritis. datapdf.com The synthesis of such complex molecules relies on the availability of versatile sulfonamide-containing building blocks, a category to which derivatives of this compound belong. The ability to introduce the sulfonamide group via precursors like chlorosulfonated aromatics is a fundamental strategy in medicinal chemistry.

Table 2: Pharmaceutical Relevance of the Sulfonamide Moiety

| Drug Class | Example Drug | Therapeutic Use | Relevance of Precursor |

| Sulfonamide Antibiotics | Sulfanilamide | Antibacterial | General synthesis involves sulfonyl chloride intermediates. |

| DMARDs | Sulfasalazine datapdf.com | Anti-inflammatory, Rheumatoid Arthritis | Belongs to the sulfonamide class of drugs. |

Heterocyclic compounds, which contain rings with atoms of at least two different elements, are ubiquitous in medicinal chemistry and material science. Derivatives of chlorobenzenesulfonic acid can be used as starting materials for the synthesis of certain heterocyclic systems.

For instance, an isomer, 4-chlorometanilic acid, can be converted into a diazonium salt and subsequently reduced to form 4-chloro-3-hydrazinobenzenesulfonic acid. This hydrazine (B178648) derivative can then react with diketene (B1670635) to form 1-(2-chloro-5-sulfophenyl)-3-methyl-5-pyrazolone. epa.gov Pyrazolones are a well-known class of heterocyclic compounds that have applications as pharmaceuticals and as coupling components in the synthesis of azo dyes, creating vibrant yellow and red shades. This demonstrates how the chlorobenzenesulfonic acid scaffold can be elaborated to construct complex ring systems.

Catalytic Roles of this compound and its Derivatives

The strong acidic nature of the sulfonic acid group allows this compound and related compounds to function as effective catalysts in a variety of chemical reactions.

A Brønsted acid is a chemical species that can donate a proton (H⁺). Sulfonic acids, including this compound, are strong organic acids and are widely used as Brønsted acid catalysts in numerous organic transformations. tcichemicals.comrsc.org The presence of the electron-withdrawing chlorine atom on the benzene (B151609) ring increases the acidity of the sulfonic acid group compared to unsubstituted benzenesulfonic acid, which can enhance its catalytic activity.

These catalysts are advantageous because they are often less corrosive and easier to handle than mineral acids like sulfuric acid, while providing the necessary proton source to facilitate reactions.

Common Organic Transformations Catalyzed by Brønsted Acids:

Esterification: Catalyzing the reaction between carboxylic acids and alcohols to form esters.

Fischer-Speier Esterification: A specific type of esterification using a Brønsted acid catalyst.

Alkylation: Facilitating the addition of an alkyl group to a molecule.

Condensation Reactions: Promoting reactions where two molecules combine, often with the loss of a small molecule like water.

While specific literature extensively detailing this compound as the catalyst of choice is not abundant, its fundamental chemical properties place it firmly within the class of strong organic Brønsted acid catalysts suitable for accelerating a wide range of important chemical syntheses. nih.govsci-hub.se

Development of Supported Catalysts and Heterogeneous Systems (e.g., Cellulose (B213188) Benzenesulfonic Acid)

The immobilization of catalytically active species onto solid supports represents a significant advancement in green chemistry and industrial synthesis, leading to the development of heterogeneous catalysts. These systems offer distinct advantages over their homogeneous counterparts, including simplified recovery and reuse of the catalyst, reduced reactor corrosion, and minimized contamination of the final product. Aromatic sulfonic acids, a class of compounds to which this compound belongs, are strong Brønsted acids widely used in various chemical transformations. Their immobilization onto solid supports creates powerful and reusable solid acid catalysts. nih.govstarbons.com

Heterogeneous sulfonic acid catalysts are created by anchoring the sulfonic acid group (-SO3H) onto an insoluble matrix. nih.gov The support material can be inorganic, such as silica (B1680970) or alumina, or a polymer, like polystyrene or cellulose. nih.govstarbons.com The unique and tunable surface characteristics of these supports are crucial for many reactions. starbons.com For instance, Starbon®, a mesoporous carbon material, has proven to be an excellent support for sulfonic acid catalysts, demonstrating high conversion yields in reactions like esterifications, aromatic amidations, and acylations conducted in aqueous media. starbons.com

The general principle involves functionalizing the support material with sulfonic acid groups. While direct sulfonation of a support like cellulose is possible, another route involves using pre-functionalized aromatic compounds. Aromatic sulfonic acids can be tethered to supports, creating catalysts with tailored properties. For example, silica-supported propylsulfonic acid and silica-supported 4-ethylphenylsulfonic acid have been successfully used as catalysts in Baeyer–Villiger oxidations and 1,2-dihydroxylation reactions, respectively. nih.gov The fundamental structure of this compound, an aromatic ring activated by a sulfonic acid group, makes it a candidate for such applications, where it or its derivatives could be immobilized to form a solid acid catalyst for specialized synthetic processes.

Below is a table summarizing various support materials and the types of reactions catalyzed by the resulting supported sulfonic acids.

| Support Material | Catalyst Type | Example Reactions Catalyzed | Key Advantages |

| Silica (Amorphous) | Propylsulfonic Acid Functionalized | Baeyer–Villiger Oxidation, Oxidation of Methylhydroquinone | High catalyst efficiency and reusability. nih.gov |

| Silica (Mesoporous) | Propylsulfonic Acid Functionalized | Oxidation of Methylhydroquinone | Optimal activity and potential for reuse. nih.gov |

| Starbon® (Mesoporous Carbon) | General Sulfonic Acid Functionalized | Esterifications, Aromatic Amidations, Acylations | High conversion yields, effective in aqueous media. starbons.com |

| Polymeric Resins | Phenylsulfonic Acid Functionalized | Alkylation, Isomerization, Cracking | High thermal stability and acidity. |

Fundamental Contributions to Biochemical Research Methodologies

While direct, extensive applications of this compound in biochemical methodologies are not widely documented, the broader class of chlorobenzenesulfonic acids has found utility in specialized analytical techniques and as building blocks for biologically relevant molecules. These applications highlight the potential roles that substituted benzenesulfonic acids play in biochemical research.

One significant area is in the field of mass spectrometry. For example, 4-chlorobenzenesulfonic acid has been successfully employed as an anion dopant for the matrix-assisted laser desorption/ionization-mass spectrometry (MALDI-MS) analysis of neutral oligosaccharides. In this technique, the dopant aids in the ionization of the analyte, allowing for its detection and characterization. The structural similarity of this compound suggests its potential for similar applications where a chlorinated aromatic sulfonic acid is required to facilitate analysis.

Furthermore, the structural motif of chlorobenzenesulfonic acid is integral to the synthesis of various sulfonamide derivatives, which are a cornerstone of many pharmaceutical and antibacterial agents. nih.gov For instance, the synthesis of 5-benzenesulfonamido-2-chlorobenzoic acid involves reacting 5-amino-2-chlorobenzoic acid with benzenesulfonyl chloride. nih.gov This demonstrates how the core structures of chloro- and benzenesulfonyl- compounds are combined to create molecules with significant biological activity, including potential antitumor properties. nih.gov The development of analytical methods to detect and quantify these and related compounds in various matrices, such as industrial wastewater, is also a crucial aspect of biochemical and environmental research. researchgate.net High-performance liquid chromatography (HPLC) methods have been developed for the determination of benzenesulfonic acids and their chlorinated derivatives, underscoring their relevance as analytes in complex samples. researchgate.net

The table below outlines potential and established roles of chlorobenzenesulfonic acids in biochemical research.

| Research Area | Application/Methodology | Role of Chlorobenzenesulfonic Acid | Specific Isomer Example |

| Analytical Biochemistry | Mass Spectrometry (MALDI-MS) | Anion dopant to assist in the ionization of neutral biomolecules. | 4-Chlorobenzenesulfonic acid |

| Medicinal Chemistry | Synthesis of Bioactive Molecules | A structural component in the synthesis of sulfonamides with antibacterial or antitumor properties. | The core structure is related to compounds like 5-benzenesulfonamido-2-chlorobenzoic acid. nih.gov |

| Environmental Science | Contaminant Analysis | Target analyte in methods developed for monitoring industrial pollutants in wastewater. | 4-Chlorobenzenesulfonic acid researchgate.net |

| Chromatography | Method Development | Used as a standard or analyte in the development of HPLC separation techniques for polar and ionic compounds. | 4-Chlorobenzenesulfonic acid researchgate.net |

Environmental Research: Fate, Degradation, and Remediation Strategies

Environmental Persistence and Mobility in Various Environmental Compartments

The environmental behavior of chlorobenzenesulfonic acids is largely dictated by their chemical structure: a stable aromatic ring substituted with both a highly polar sulfonic acid group and a halogen. This combination of features results in high water solubility and general resistance to degradation. While specific data for the 2-chloro isomer is limited, extensive research on the closely related compound para-chlorobenzenesulfonic acid (p-CBSA) provides significant insight into the expected environmental fate of this class of compounds.

Chlorobenzenesulfonic acids are characterized by their high water solubility and negligible vapor pressure, which makes them highly mobile in aqueous environments. ca.gov As strong acids, they exist in their ionized form in water, which further enhances their solubility and limits their volatilization from water bodies.

Studies on p-CBSA have shown that it is highly resistant to degradation in water and readily contaminates aquifers. ca.gov Its high mobility in groundwater makes it a significant environmental concern, as it can be transported over long distances from the original point of contamination, potentially impacting drinking water sources. ca.gov The transport of these compounds is primarily governed by the flow of water, with minimal retardation from partitioning to atmospheric phases.

The potential for a chemical to be mobile in the subsurface is inversely related to its tendency to adsorb to soil and sediment particles. The sulfonic acid group makes chlorobenzenesulfonic acids highly polar and water-soluble, leading to very weak adsorption to organic matter and mineral surfaces in soil and sediment.

Research on p-CBSA indicates that it is resistant to adsorption to soil. ca.gov This low adsorption potential, quantified by a low soil organic carbon-water (B12546825) partitioning coefficient (Koc), means the compound remains predominantly in the aqueous phase in soil pore water and groundwater. nih.govcore.ac.uk This characteristic, combined with its persistence, contributes to its high mobility and potential for widespread contamination in subsurface environments. ca.gov

Biodegradation Studies of Chlorobenzenesulfonic Acids

The biodegradation of chlorinated and sulfonated aromatic compounds is a complex process that requires specific microbial enzymatic capabilities. While research specifically targeting 2-chlorobenzenesulfonic acid is not extensively detailed, studies on related compounds such as chlorobenzenes, chlorobenzoic acids, and aromatic sulfonates (like linear alkylbenzene sulfonates, or LAS) provide a framework for understanding the potential microbial degradation pathways and limiting factors.

The microbial degradation of a compound like this compound would likely require a multi-step enzymatic process involving two key transformations: the removal of the sulfonate group (desulfonation) and the removal of the chlorine atom (dehalogenation) coupled with the cleavage of the aromatic ring.

Aerobic degradation of chlorinated aromatic compounds, such as chlorobenzenes, is typically initiated by dioxygenase enzymes. nih.gov These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of a chlorinated catechol intermediate. nih.govmicrobe.com Subsequent enzymatic steps lead to the cleavage of the aromatic ring, followed by further metabolism that releases the chloride ion. nih.gov

The biodegradation of aromatic sulfonates, such as LAS, also involves specialized microbial enzymes. Bacteria capable of degrading these compounds must first break the stable carbon-sulfur bond to remove the sulfonate group, which can then be used as a source of sulfur for the cell. The remaining aromatic structure is subsequently degraded.

For this compound, a hypothetical aerobic pathway would involve an initial attack on the ring by a dioxygenase, followed by desulfonation and dehalogenation, though the specific order and enzymes involved are not well-established. Anaerobic degradation is also a possibility, typically involving reductive dechlorination where the chlorine atom is removed and replaced by a hydrogen atom. microbe.comresearchgate.net

A variety of microorganisms have been identified that can degrade chlorinated or sulfonated aromatic compounds, suggesting that consortia of different species may be required for the complete mineralization of this compound.

Bacteria known to degrade chlorinated aromatic compounds often belong to genera such as Pseudomonas, Burkholderia, Ralstonia, and Acidovorax. nih.govnih.govnih.govnih.gov For instance, Pseudomonas cepacia has been shown to utilize 2,4,5-trichlorophenoxyacetic acid as its sole carbon source, and various Pseudomonas species are implicated in chlorobenzene (B131634) degradation. nih.govnih.govethz.ch Under anaerobic conditions, halorespiring bacteria like Dehalobacter and Dehalococcoides are known to carry out reductive dechlorination. nih.govmicrobe.com

The degradation of sulfonated aromatics has been demonstrated by other microbial groups. Consortia of Acinetobacter calcoaceticus and Pantoea agglomerans have been shown to effectively degrade LAS. researchgate.netuoc.edu Pseudomonas aeruginosa has also been studied for its ability to biodegrade sulfonated surfactants. The combination of capabilities from these different types of microorganisms highlights the potential for complex microbial communities to address contaminants like this compound.

The efficiency of microbial degradation is highly dependent on environmental conditions. Optimizing factors such as pH, temperature, nutrient levels, and substrate concentration is critical for enhancing bioremediation processes. Studies on related compounds provide valuable data on potentially optimal conditions.

For the biodegradation of LAS and other surfactants by bacterial consortia, specific optimal conditions have been identified. For example, a neutral to slightly alkaline pH and moderate temperatures are often favorable. The availability of additional carbon and nitrogen sources can also play a complex role, sometimes enhancing degradation and other times having an inhibitory effect. uoc.edu High concentrations of the surfactant compounds can become toxic to the degrading microorganisms, indicating that substrate concentration is a key parameter to control. uoc.edu

The table below summarizes optimal conditions found in studies on the biodegradation of the related compound, Linear Alkylbenzene Sulfonate (LAS).

| Parameter | Optimal Value/Condition | Microorganism/Consortium | Source |

|---|---|---|---|

| Temperature | 30°C | Acinetobacter calcoaceticus and Pantoea agglomerans | researchgate.netuoc.edu |

| pH | 7.0 - 8.5 | Pseudomonas aeruginosa; A. calcoaceticus and P. agglomerans consortium | |

| Nutrient Availability | Supplementation with certain nitrogen sources increased degradation from 60% to 90% | A. calcoaceticus and P. agglomerans consortium | uoc.edu |

| Agitation Rate | 250 rpm | A. calcoaceticus and P. agglomerans consortium | uoc.edu |

These findings suggest that successful bioremediation of water or soil contaminated with this compound would require careful management of these environmental parameters to stimulate the activity of competent degrading microorganisms.

Advanced Remediation Technologies and Methodologies

Advanced Oxidation Processes (AOPs), particularly ozonation, are effective for the degradation of refractory organic pollutants like chlorinated aromatic compounds in aqueous solutions. acs.orgnih.gov Ozone can react with contaminants directly or through the formation of highly reactive hydroxyl radicals (•OH). acs.org The application of ozone to aqueous solutions of p-chlorophenol, a structurally related compound, has been studied to understand the reaction kinetics and degradation pathways. nih.gov

Research on the ozonation of various chlorophenols demonstrates that the process typically involves hydroxylative dechlorination. researchgate.net For example, the ozonation of 2-chlorophenol (B165306) leads to the formation of catechol as a primary intermediate, which is then further oxidized. researchgate.net This suggests that a similar mechanism could apply to this compound, where the ozone attack would lead to hydroxylation of the aromatic ring, followed by the cleavage of the carbon-chlorine bond. The resulting sulfonated catechol would then undergo ring opening, leading to the formation of smaller organic acids like acrylic acid, and eventually, mineralization to carbon dioxide and water. researchgate.netmdpi.com The efficiency of ozonation can be influenced by factors such as pH and the presence of radical scavengers. nih.gov In some systems, catalytic ozonation using nanoparticles, such as copper oxide (CuO), has been shown to enhance degradation efficiency by accelerating the generation of hydroxyl radicals. researchgate.net

| Parent Compound (Analogue) | Ozonation Intermediate(s) | End Product(s) | Reference |

| Phenol (B47542) | Catechol, Hydroquinone | Acrylic acid, Oxalic acid | researchgate.net |

| 2-Chlorophenol | Catechol | Similar to phenol degradation products | researchgate.net |

| 4-Chlorophenol | 4-Chlorocatechol, Hydroquinone | Ring-opened products | researchgate.net |

| 2,4-Dichlorophenol | 4-Chlorocatechol, 2,4-Dichlororesorcinol | Ring-opened products | researchgate.net |

Adsorption onto activated carbon (AC) is a widely used and effective technology for removing a broad range of organic contaminants, including chlorinated aromatic compounds, from water. researchgate.netmdpi.com The high porosity and large surface area of activated carbon provide numerous sites for contaminant molecules to adsorb. mdpi.comnih.gov The removal of chlorobenzene, a related compound, has been extensively studied and demonstrates the efficacy of AC. researchgate.netresearchgate.net

The adsorption of chlorobenzene onto activated carbon involves both physical and chemical interactions. researchgate.net The microporosity of the activated carbon is a primary factor influencing its adsorption capacity. researchgate.netresearchgate.net The process is typically exothermic, with adsorption capacity decreasing as the temperature increases. mdpi.com For instance, the adsorption capacity of activated carbon fiber for chlorobenzene was found to be 628.35 mg/g at 120 °C, which decreased significantly to 22.5 mg/g at 200 °C. mdpi.com

While highly effective for many non-polar to moderately polar organic molecules, the efficiency of activated carbon for highly water-soluble compounds like this compound may be different. The presence of the sulfonic acid group increases the compound's polarity and water solubility, which can reduce its tendency to adsorb onto the carbon surface from water. nih.gov However, activated carbon remains a key technology, often used in granular activated carbon (GAC) filters, for polishing effluents and removing trace organic contaminants. mdpi.com

| Contaminant (Analogue) | Adsorbent | Temperature (°C) | Adsorption Capacity (mg/g) | Reference |

| Chlorobenzene | Activated Carbon Fiber (ACF) | 120 | 628.35 | mdpi.com |

| Chlorobenzene | Activated Carbon Fiber (ACF) | 150 | 172.2 | mdpi.com |

| Chlorobenzene | Activated Carbon Fiber (ACF) | 175 | 77.1 | mdpi.com |

| Chlorobenzene | Activated Carbon Fiber (ACF) | 200 | 22.5 | mdpi.com |

For contaminated soil, integrated remediation approaches that combine different technologies can offer both short-term containment and long-term destruction of pollutants. One such approach is the coupling of stabilization/solidification (S/S) with biological degradation. researchgate.net S/S technologies use binders, such as Portland cement, to physically encapsulate contaminants and reduce their mobility and leachability. mdpi.comclu-in.org This process provides immediate risk reduction by immobilizing the pollutants within a solid matrix. nih.govnih.gov

Research has demonstrated that biological activity can be sustained and even enhanced within certain S/S matrices to facilitate the degradation of entrapped organic contaminants over time. researchgate.net A study using 2-chlorobenzoic acid, a close structural analogue to this compound, investigated its degradation within soils stabilized with Portland cement and magnesium phosphate (B84403) cement. researchgate.net The biological activity was monitored by measuring dehydrogenase activity, an indicator of microbial metabolic reactions. researchgate.net

The results showed that after 106 days, the concentration of 2-chlorobenzoic acid was reduced by approximately 60% in a silty sand soil mixed with Portland cement. researchgate.net The degradation was significantly enhanced, reaching over 95% reduction on average, when a soil amendment like green waste compost was added to the mix. researchgate.net The addition of compost maintained high levels of dehydrogenase activity for an extended period, indicating a robust microbial community capable of degrading the contaminant within the stabilized soil. researchgate.net This integrated approach demonstrates the potential to combine the immediate containment benefits of S/S with the destructive capabilities of bioremediation for the long-term management of soils contaminated with chlorinated aromatic acids. researchgate.net

| Soil/Grout System (Contaminant: 2-Chlorobenzoic Acid) | Amendment | Contaminant Reduction (after 106 days) | Key Finding | Reference |

| Silty Sand / Portland Cement | None | ~60% | Significant degradation occurs within the S/S matrix. | researchgate.net |

| Silty Sand / Portland Cement | Green Waste Compost | >95% | Compost addition dramatically enhances biodegradation. | researchgate.net |

| Silty Sand / Magnesium Phosphate Cement | Green Waste Compost | Not specified, but high dehydrogenase activity maintained | Maintained high levels of biological activity over the study period. | researchgate.net |

Analytical Methodologies for Research and Environmental Monitoring

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for separating complex mixtures. For 2-Chlorobenzenesulfonic acid and its isomers, several chromatographic techniques are particularly valuable.

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. The development of robust HPLC methods is essential for analyzing this compound in complex matrices such as industrial wastewater and environmental samples. researchgate.net

A common approach for the analysis of chlorobenzenesulfonic acids involves reversed-phase HPLC. researchgate.net In this mode, a nonpolar stationary phase, such as octadecylsilica (C18), is used with a more polar mobile phase. For the separation of ionic compounds like benzenesulfonic acids, the mobile phase often consists of an aqueous-methanolic or acetonitrile-water mixture. researchgate.net To achieve successful separation and good peak shape for these polar and ionic compounds, the addition of a salt, such as sodium sulfate, to the mobile phase can be critical. researchgate.net The use of buffers or ion-pair reagents has also been explored, although they may not always provide a significant improvement in separation selectivity. researchgate.net

Method validation is a critical aspect of developing a reliable HPLC method. This process ensures that the analytical method is suitable for its intended purpose and provides accurate and reproducible results. Key validation parameters, as often stipulated by guidelines from the International Conference on Harmonisation (ICH), include specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Illustrative HPLC Method Parameters for Analysis of Aromatic Acids

| Parameter | Example Condition |

| Column | Zorbax SB-Aq, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% triethylamine (B128534) in water, pH adjusted to 4.0 with orthophosphoric acid |

| Mobile Phase B | Acetonitrile:methanol:water (700:200:100 v/v/v) |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 205 nm |

| Injection Volume | 20 µL |

| This table presents a general example of HPLC conditions that could be adapted for the analysis of compounds similar in structure to this compound. Specific conditions would require optimization. ekb.eg |

For trace analysis in complex environmental samples, online preconcentration techniques can be coupled with HPLC to enhance detection limits. researchgate.net This involves using a short pre-column packed with a suitable sorbent to trap the analyte from a large volume of sample before it is eluted onto the analytical column. researchgate.net

Ion Chromatography (IC) is a powerful technique specifically designed for the determination of ions and polar molecules. It is particularly well-suited for the analysis of this compound in aqueous matrices such as drinking water, groundwater, and wastewater. nemc.us The principle of IC is based on the separation of ions on a stationary phase with ion-exchange functional groups.

For the analysis of anionic species like chlorobenzenesulfonate, an anion-exchange column is used. The mobile phase, or eluent, is typically an aqueous solution of a salt, acid, or base. A key component of modern IC systems for anion analysis is a suppressor, which reduces the background conductivity of the eluent and enhances the conductivity of the analyte, thereby improving sensitivity. nih.govresearchgate.net

A common challenge in the IC analysis of environmental samples is the presence of interfering ions such as chloride, nitrate, and sulfate, which are often present at much higher concentrations than the analyte of interest. nih.gov Method development for this compound would need to optimize the eluent composition and gradient to achieve separation from these common anions. In some cases, a 4.0 ppb standard of p-Chlorobenzenesulfonic acid was identified as 1.7 ppb of perchlorate (B79767) by an IC system, highlighting the potential for misidentification and the need for careful method validation. nemc.us

For samples with complex matrices, such as seawater, a sample preparation step like Solid Phase Extraction (SPE) may be necessary to remove interfering substances and pre-concentrate the analyte. nih.gov

Table 2: General Parameters for Ion Chromatography of Sulfonic Acids in Water

| Parameter | Example Condition |

| Analytical Column | Anion-exchange column |

| Guard Column | Anion-exchange guard column |

| Eluent | Gradient of sodium hydroxide (B78521) (NaOH) and organic modifiers (e.g., methanol, acetonitrile) |

| Detection | Suppressed conductivity |

| Sample Volume | 20 µL |

| Flow Rate | 1.0 - 1.5 mL/min |

| This table provides a general outline of IC conditions that could be adapted for the analysis of this compound in aqueous samples. nih.gov |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that is invaluable in synthetic chemistry for monitoring the progress of reactions and assessing the purity of products. libretexts.orgresearchgate.net For the synthesis of this compound or its derivatives, TLC can be used to quickly determine the consumption of starting materials and the formation of the desired product. rsc.org

In TLC, a thin layer of adsorbent material, typically silica (B1680970) gel, is coated onto a flat carrier such as a glass plate or aluminum foil. A small spot of the reaction mixture is applied to the baseline of the plate, which is then placed in a sealed chamber with a shallow pool of a suitable solvent system (the mobile phase). As the solvent moves up the plate by capillary action, the components of the mixture travel at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. libretexts.org

The progress of a reaction can be monitored by spotting the reaction mixture alongside the starting material on the TLC plate at different time intervals. libretexts.org The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progression of the reaction. The relative positions of the spots are characterized by the retardation factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

For visualization, compounds that are fluorescent can be seen under a UV lamp. rsc.org If the compounds are not UV-active, various staining reagents can be used to visualize the spots. The presence of a single spot for a purified substance is a preliminary indication of its purity. libretexts.org

Table 3: Typical Application of TLC in Reaction Monitoring

| Step | Description |

| Plate Preparation | A line is drawn with a pencil about 1 cm from the bottom of a silica gel TLC plate. |

| Spotting | Using a capillary tube, small spots of the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same spot) are applied to the line. |

| Development | The plate is placed in a developing chamber containing a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). |

| Visualization | After the solvent front has moved up the plate, it is removed and visualized, typically under a UV lamp. |

| Interpretation | The disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane indicate the reaction is proceeding. |

| This table outlines the general workflow for using TLC to monitor a chemical reaction. |

Spectroscopic Techniques for Quantitative Analysis in Research Settings

Spectroscopic methods are widely used for the quantitative analysis of chemical compounds by measuring the interaction of the compound with electromagnetic radiation.

UV-Visible (UV-Vis) spectroscopy is a quantitative technique based on the absorption of ultraviolet or visible light by a molecule. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. iajps.com For quantitative analysis of a substance like this compound, a wavelength of maximum absorbance (λmax) is typically chosen to ensure the highest sensitivity and to minimize deviations from the Beer-Lambert law. iajps.com While UV-Vis spectroscopy is a sensitive technique, it can be prone to interference from other components in a complex matrix that also absorb in the same wavelength region. libretexts.org Therefore, it is often coupled with a separation technique like HPLC. libretexts.org A study on the measurement of mixed organic acids in water, including the structurally related p-toluene sulfonic acid, utilized UV-Vis spectroscopy in conjunction with chemometrics to resolve overlapping spectra and quantify each component. pan.pl

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, can be used for quantitative analysis (qNMR). The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By integrating the signals of the analyte and comparing them to the integral of a known amount of an internal standard, the concentration of the analyte can be determined. While ¹H NMR spectra for the related 2-chlorobenzoic acid are available, specific quantitative methods for this compound are not widely documented in the provided search results. rsc.orgchemicalbook.com

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and selective, making it suitable for quantitative analysis, especially when coupled with a chromatographic separation method like HPLC (LC-MS) or gas chromatography (GC-MS). In quantitative MS, the analyte is typically monitored using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) to enhance sensitivity and selectivity. While mass spectra for the related p-Chlorobenzenesulfonic acid and 2-Chlorobenzenesulfonamide are available in databases like the NIST WebBook, detailed quantitative methods specifically for this compound are not extensively described in the provided search results. nist.govnist.govnih.gov

Development of Certified Reference Materials and Standards for Analytical Purity and Method Calibration

Certified Reference Materials (CRMs) and analytical standards are crucial for the accuracy and reliability of analytical measurements. sigmaaldrich.com They are used for calibrating instruments, validating analytical methods, and as quality control materials to ensure the traceability of measurement results. A CRM is a reference material characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.

The development of a CRM for this compound would involve several steps, including the synthesis of a high-purity material, comprehensive characterization to confirm its identity and purity, and homogeneity and stability studies. The purity assessment would involve the use of multiple analytical techniques to identify and quantify any impurities.